molecular formula C9H2Cl3F3N2 B1592389 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline CAS No. 281209-13-0

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline

Cat. No.: B1592389
CAS No.: 281209-13-0
M. Wt: 301.5 g/mol
InChI Key: WQRJHSXHDSMZPH-UHFFFAOYSA-N
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Description

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a heterocyclic organic compound known for its unique chemical structure and properties. It presents itself as a yellow crystalline solid, highly soluble in organic solvents but insoluble in water. This compound has found utility in various scientific fields, including organic solar cells, organic semiconductors, and electrochemistry.

Mechanism of Action

Target of Action

The primary targets of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline are believed to be organic solar cells and organic semiconductors . The compound functions as an electron acceptor in these targets, facilitating their performance . It is also suggested that the compound interacts with DNA and RNA, indicating potential implications for its application in biological research .

Mode of Action

This compound: interacts with its targets by functioning as an electron acceptor . This interaction enhances the electronic conductivity of organic semiconductors . In organic solar cells, it facilitates the conversion of light energy into electrical energy .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily related to the conversion of light energy into electrical energy in organic solar cells . The downstream effects of this process include enhanced performance of these cells .

Pharmacokinetics

It is known that the compound is a yellow crystalline solid with high solubility in organic solvents, while remaining insoluble in water . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound’s action include enhanced electronic conductivity in organic semiconductors . In organic solar cells, the compound facilitates the conversion of light energy into electrical energy .

Action Environment

The action of This compound is influenced by environmental factors such as the presence of organic solvents, in which it is highly soluble . Its stability and efficacy may also be affected by these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinating and fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in public sources. the general approach involves large-scale synthesis using similar chlorination and fluorination reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.

Common Reagents and Conditions

    Chlorination: Phosphorus oxychloride (POCl3) is commonly used.

    Fluorination: Trifluoromethyl iodide (CF3I) is a typical reagent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2,6,7-Trichloro-3-quinolinecarboxaldehyde
  • 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
  • N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Uniqueness

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is unique due to its trifluoromethyl group, which significantly influences its electronic properties and stability. This makes it particularly valuable in applications requiring high electron affinity and stability under various conditions .

Properties

IUPAC Name

2,6,7-trichloro-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJHSXHDSMZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624991
Record name 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281209-13-0
Record name 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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